molecular formula C9H13N3O4S B157777 S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine CAS No. 134381-43-4

S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine

Cat. No. B157777
M. Wt: 259.28 g/mol
InChI Key: ABJUPPXFQYZWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine, also known as CIC, is a naturally occurring amino acid that has been extensively studied for its potential therapeutic applications. CIC is a unique molecule that is found in a variety of biological systems, including human, animal, and plant tissues. In

Mechanism Of Action

The mechanism of action of S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine is not fully understood. However, it is believed to work by modulating the activity of various enzymes and signaling pathways. S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.

Biochemical And Physiological Effects

S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has also been shown to improve mitochondrial function and protect against DNA damage. Additionally, S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been shown to regulate glucose and lipid metabolism.

Advantages And Limitations For Lab Experiments

One advantage of using S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine in lab experiments is its natural occurrence in biological systems. This makes it a relevant molecule to study in the context of human health and disease. Additionally, S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine.

Future Directions

There are many future directions for research on S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine. One direction is to further investigate its potential therapeutic applications, particularly in the context of cancer and cardiovascular disease. Another direction is to better understand its mechanism of action, which could lead to the development of more targeted therapies. Additionally, research could focus on the development of biomarkers for S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine, which could aid in the diagnosis and treatment of various diseases.

Synthesis Methods

S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine can be synthesized through the reaction of L-histidine with cysteine in the presence of oxygen and iron. The resulting product is then oxidized to form S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine. This synthesis method has been used in many studies to produce S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine for research purposes.

Scientific Research Applications

S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has also been shown to protect against oxidative stress and improve mitochondrial function. Additionally, S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been studied for its potential use as a biomarker for various diseases, including cancer and cardiovascular disease.

properties

CAS RN

134381-43-4

Product Name

S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

3-(2-amino-2-carboxyethyl)sulfanyl-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C9H13N3O4S/c10-5(9(15)16)3-17-7(1-8(13)14)6-2-11-4-12-6/h2,4-5,7H,1,3,10H2,(H,11,12)(H,13,14)(H,15,16)

InChI Key

ABJUPPXFQYZWTK-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)N

Canonical SMILES

C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)N

synonyms

2-DIECys
S-(2-carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine

Origin of Product

United States

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